Acidity and Ionisation State: Sulfinic Acid vs. Carboxylic Acid in the Same Scaffold
Sulfinic acids are approximately 1000‑fold more acidic than the corresponding carboxylic acids [1]. For the target compound this means the sulfinic acid proton (estimated pKa ~2–3) will be fully deprotonated under physiological or mildly basic conditions, whereas the analogous 3‑oxo‑3‑phenylpropanoic acid (pKa ~4–5) remains partially protonated. This has direct consequences for solubility, ion‑pairing, and nucleofugality in synthetic steps.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Sulfinic acid pKa ~2–3 (class‑level estimate) |
| Comparator Or Baseline | 3‑Oxo‑3‑phenylpropanoic acid; pKa ~4.2–4.8 (reported for β‑keto acids) |
| Quantified Difference | ~1000‑fold difference in acidity |
| Conditions | Aqueous solution, 25 °C; class‑level comparison derived from sulfinic acid vs. carboxylic acid literature |
Why This Matters
A 1000‑fold acidity difference dictates which species predominates in a reaction medium, directly affecting nucleophilic/electrophilic partitioning and extraction behaviour.
- [1] Sulfinic acid. Wikipedia. https://web.archive.org/web/20060625000000/https://en.wikipedia.org/wiki/Sulfinic_acid (accessed Apr 2026). View Source
